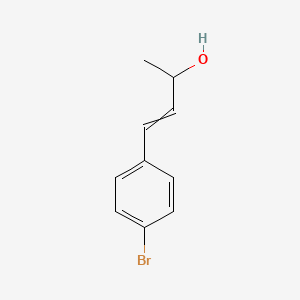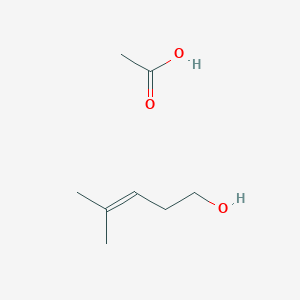![molecular formula C6H6N2O3 B1401575 4,5-Dihydro-1h-furo[2,3-c]pyrazole-3-carboxylic acid CAS No. 595610-49-4](/img/structure/B1401575.png)
4,5-Dihydro-1h-furo[2,3-c]pyrazole-3-carboxylic acid
説明
4,5-Dihydro-1H-pyrazole is a nitrogen-containing heterocycle known for its significant role in the field of research and development of therapeutically active agents . It’s a core component of numerous drugs with diverse activities . The pyrazole ring is often modified as 4,5-dihydro-1H-pyrazoles, also known as 2-pyrazolines .
Synthesis Analysis
The synthesis of 4,5-Dihydro-1h-pyrazole-3-carboxylic acid involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . The Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with various aromatic aldehydes has been used for the preparation of pyridylchalcones .Molecular Structure Analysis
The molecular structure of 4,5-Dihydro-1H-pyrazole includes an endocyclic double bond . Compared to pyrazoles, pyrazolines are stronger bases, less stable, and behave more like unsaturated heterocycles . All the atoms but C5 of the pyrazoline ring adopt a planar system .Chemical Reactions Analysis
4,5-Dihydro-1H-pyrazoles are known to undergo catalytic hydrogenation to pyrazolines . These electron-rich nitrogen heterocycles can be subjected to oxidation or reduction . On reduction, 2-pyrazolines either yield pyrazolidines or undergo ring cleavage .Physical And Chemical Properties Analysis
4,5-Dihydro-1H-pyrazoles are colorless liquids with a boiling point in the range of 120–150°C . They are insoluble in water but soluble in propylene glycol due to their lipophilic character .科学的研究の応用
Synthesis and Functionalization
- Functionalization Reactions : 4,5-Dihydro-1h-furo[2,3-c]pyrazole-3-carboxylic acid and its derivatives are involved in various functionalization reactions. For example, 1H-pyrazole-3-carboxylic acid, a related compound, has been converted into carboxamide and other derivatives through reactions with different nucleophiles (Yıldırım et al., 2005), (Akçamur et al., 1997).
- Synthesis of Derivatives : Various derivatives of this compound have been synthesized, exhibiting the versatility of this chemical in creating new compounds with potential applications in pharmaceuticals and materials science (Şener et al., 2002), (Erdem et al., 2017).
Spectroscopic Evaluations and Theoretical Studies
- Spectroscopic Analysis : Detailed spectroscopic investigations, such as FT-IR and NMR, have been conducted on derivatives of this compound to understand their structural and chemical properties (Tamer et al., 2015).
- Theoretical Calculations : Theoretical studies, including semi-empirical methods like AM1, have been used to investigate the electronic structures of reactants, intermediates, and products of reactions involving this compound (Yıldırım & Kandemirli, 2005).
Catalysis and Antioxidant Potential
- Catalytic Synthesis : Novel derivatives have been synthesized using catalytic methods, indicating the potential use of this compound in catalysis (Prabakaran et al., 2021).
- Antioxidant Agents : Some derivatives have shown potential as antioxidants, demonstrating the compound's utility in developing new therapeutic agents (Prabakaran et al., 2021).
将来の方向性
The future directions for 4,5-Dihydro-1h-furo[2,3-c]pyrazole-3-carboxylic acid could involve further exploration of its diverse biological activities and the development of new synthetic techniques . The presence of a pyridine core in the molecule increases bioavailability, suggesting potential applications in drug discovery .
作用機序
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It’s suggested that the compound might interact with its targets, leading to changes in cellular processes . More research is needed to fully understand the interaction between this compound and its targets.
Biochemical Pathways
Similar compounds have been shown to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities . This suggests that 4,5-Dihydro-1h-furo[2,3-c]pyrazole-3-carboxylic acid may also influence multiple biochemical pathways.
Result of Action
One study suggests that similar compounds may have cytotoxic activity against cancer cell lines . This suggests that this compound may also have potential antiproliferative effects.
Action Environment
It’s known that environmental factors can significantly impact the effectiveness of similar compounds .
生化学分析
Biochemical Properties
4,5-Dihydro-1h-furo[2,3-c]pyrazole-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been observed to interact with enzymes such as acetylcholinesterase, which hydrolyzes acetylcholine in the nervous system . The interaction with acetylcholinesterase can lead to inhibition of the enzyme, affecting neurotransmission. Additionally, this compound has shown potential interactions with proteins involved in oxidative stress pathways, influencing the levels of reactive oxygen species and antioxidant responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been reported to exhibit cytotoxic activity against cancer cell lines, indicating its potential as an anticancer agent . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by activating caspase pathways and altering the expression of pro-apoptotic and anti-apoptotic genes . Furthermore, this compound can affect cellular metabolism by influencing the activity of metabolic enzymes and altering the levels of key metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its binding to acetylcholinesterase results in the inhibition of the enzyme, thereby affecting cholinergic neurotransmission . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing the transcriptional activity of target genes. These interactions can lead to changes in cellular processes such as apoptosis, proliferation, and differentiation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects such as anticancer activity and modulation of neurotransmission . At higher doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity. Understanding these dosage effects is essential for optimizing the compound’s use in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have distinct biological activities . The metabolic pathways of this compound can also affect metabolic flux and the levels of key metabolites, influencing cellular processes and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, involving transporters such as ATP-binding cassette (ABC) transporters. Once inside the cell, this compound can interact with binding proteins that influence its localization and accumulation within specific cellular compartments. These interactions are crucial for determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound is essential for understanding its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
4,5-dihydro-2H-furo[2,3-c]pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c9-6(10)4-3-1-2-11-5(3)8-7-4/h1-2H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRWSEXDMMDFIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=NNC(=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


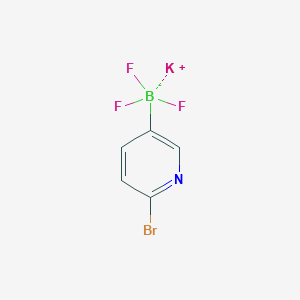
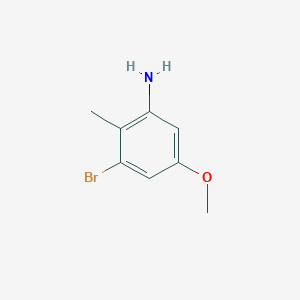
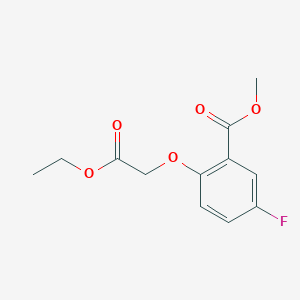
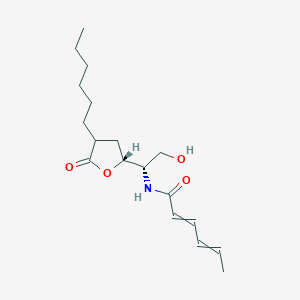




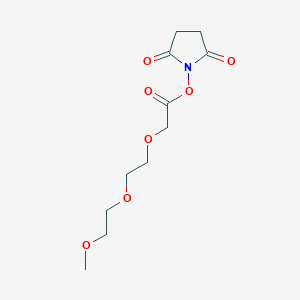
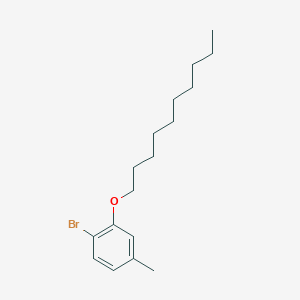
![2,2'-[Naphthalene-1,5-diylbis(oxy)]diacetic acid](/img/structure/B1401511.png)
